molecular formula C9H14ClNO2 B2933605 1-(1-Acetylpiperidin-4-yl)-2-chloroethanone CAS No. 1018965-84-8

1-(1-Acetylpiperidin-4-yl)-2-chloroethanone

Cat. No.: B2933605
CAS No.: 1018965-84-8
M. Wt: 203.67
InChI Key: DFHJQUDYTRHOOT-UHFFFAOYSA-N
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Description

1-(1-Acetylpiperidin-4-yl)-2-chloroethanone is a versatile chemical intermediate designed for pharmaceutical research and development. This compound features a 1-acetylpiperidine scaffold linked to a reactive 2-chloroethanone group, a structure known to be a valuable synthon in medicinal chemistry. The piperazine and piperidine scaffolds are privileged structures in drug discovery, frequently appearing in molecules with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . The reactive chloroacetyl group allows for further functionalization, typically through nucleophilic substitution, making this compound an excellent building block for the synthesis of more complex molecules, such as those containing acetamide linkages . Approximately one-quarter of all marketed drugs contain an amide bond, highlighting the critical importance of such intermediates in the development of new therapeutic agents . Researchers can utilize this compound to create novel hybrid molecules via molecular hybridization, a proven strategy in drug design that combines distinct pharmacophoric moieties to enhance biological efficacy . This compound is provided for research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c1-7(12)11-4-2-8(3-5-11)9(13)6-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHJQUDYTRHOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Acetylpiperidin-4-yl)-2-chloroethanone typically involves the reaction of piperidine derivatives with acetyl chloride and chloroethane under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethanone moiety in this compound undergoes nucleophilic substitution with amines, thiols, and other nucleophiles:

  • Amine alkylation : Reacts with primary/secondary amines (e.g., piperazine, hydrazine) to form N-alkylated products. For example, treatment with hydrazine yields hydrazone derivatives, which cyclize under basic conditions to form heterocycles like thienopyridines .

  • Thioether formation : Reacts with thiols (e.g., pyridinethiones) to form sulfides, which cyclize to thieno[2,3-b]pyridines .

Table 1: Reaction Conditions and Yields for Nucleophilic Substitutions

NucleophileSolventCatalystProduct ClassYield (%)Source
PiperazineEthanolPiperidineBis-thienopyridines74–79
2-ThioxopyridineEthanolNaOEtThienopyridine carboxamides70–72
Hydrazine hydrateEthanolNoneHydrazones82–95

Ketone Reactivity and Condensation Reactions

The carbonyl group participates in condensation and cyclization reactions:

  • Schiff base formation : Reacts with aromatic amines (e.g., 4-chloroaniline) to form imines, which undergo intramolecular cyclization to yield pyrazole or pyridine derivatives .

  • Knoevenagel condensation : Under basic conditions, reacts with aldehydes to form α,β-unsaturated ketones, useful in synthesizing coumarin analogs .

Key Example :
Reaction with 4-chlorobenzaldehyde in ethanol/piperidine yields 3,5-bis(4-chlorobenzylidene)piperidin-4-one derivatives (72% yield) .

Acetyl Group Stability and Modifications

The acetyl group on the piperidine ring remains stable under mild conditions but can be hydrolyzed or replaced under acidic/basic conditions:

  • Hydrolysis : Treatment with concentrated HCl removes the acetyl group, regenerating the free amine .

  • Reacetylation : The deacetylated product can be reacetylated using acetic anhydride or acetyl chloride .

Scientific Research Applications

Unfortunately, there is no direct information available within the provided search results regarding the applications of the specific compound "1-(1-Acetylpiperidin-4-yl)-2-chloroethanone." However, the search results do provide information on related compounds and chemical moieties that can help infer potential applications:

Piperidines and their applications:

  • The piperidine moiety is found in numerous marketed drugs and bioactive natural products, making it a target for synthesis .
  • 3,5-bis(benzylidene)-4-piperidones are being developed as synthetic analogs of curcumin for anti-cancer and anti-inflammatory properties .
  • Piperidines can be used to synthesize donepezil analogs, which inhibit acetylcholinesterase .

Acetamides and their applications:

  • Compounds with an acetamide linkage have therapeutic applications as anti-inflammatory, anticancer, analgesic, antimicrobial, anticonvulsant, antituberculosis, and anti-COVID-19 agents .
  • Acetamide derivatives like paracetamol have analgesic or sedative properties .

Related compounds and their applications:

  • 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) is a soluble epoxide hydrolase inhibitor tested for reducing blood pressure and improving insulin resistance in pre-diabetic patients . It has also shown promise in treating diet-induced obesity and angiotensin-II-induced hypertension in rats .
  • 1-(4-trifluoromethoxy-phenyl)-3-(1-propionylpiperidin-4-yl) urea (TPPU) is a soluble epoxide hydrolase inhibitor with good potency, pharmacokinetics, and biological activity .
  • 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives represent a novel antimalarial class .
  • Thieno[2,3-b]pyridine derivatives have diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic properties .

Synthesis information:

  • General synthesis methods exist for creating compounds containing piperidine, urea, and acetamide moieties .
  • Specific methods for synthesizing related compounds like 1-(4-trifluoromethoxy-phenyl)-3-(1-propionylpiperidin-4-yl) urea (TPPU) are documented .

Mechanism of Action

The mechanism of action of 1-(1-Acetylpiperidin-4-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Piperidine Derivatives

  • 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one (): Contains a chloroethyl ketone group at the 2-position and methyl/phenyl substituents on the piperidine ring. Structural rigidity from aromatic groups may influence binding to biological targets compared to the acetyl-substituted derivative .

Heterocyclic Analogues

  • 1-(1H-Benzo[d]imidazol-1-yl)-2-chloroethanone (): Replaces the piperidine ring with a benzimidazole moiety. The planar aromatic system may enhance DNA intercalation, differing from the piperidine-based compound’s conformational flexibility .
  • 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (): A pyrazole derivative with amino and hydroxy groups, offering distinct hydrogen-bonding capabilities compared to the acetylpiperidine structure .

Antitumor Activity

  • Pyrazole Derivatives (): 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone derivatives showed IC₅₀ values <10 μM against MCF-7, NCI-H460, and SF-268 cell lines, outperforming doxorubicin in some cases .

Antioxidant Activity

  • Carbazole Analogues (): 1-(9H-Carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone exhibited radical scavenging activity (DPPH assay) superior to butylated hydroxyanisole (BHA), attributed to electron-donating methoxy groups .

Antimicrobial Activity

  • Benzimidazole-Triazole Conjugates (): Compounds demonstrated MIC values of 8–32 μg/mL against bacterial strains (e.g., S. aureus), with antifungal activity linked to triazole substituents .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Reference
1-(Benzo[d]triazol-1-yl)-2-chloroethanone C₈H₆ClN₃O 73–75 Ethanol-soluble
1-(Carbazol-9-yl)-2-chloroethanone C₁₄H₁₁ClNO Not reported Organic solvents
1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one C₂₀H₂₀ClNO₂ Not reported Ether-soluble

Biological Activity

1-(1-Acetylpiperidin-4-yl)-2-chloroethanone, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with an acetyl group and a chloroethanone moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. A study demonstrated that piperidine derivatives could inhibit cancer cell proliferation by downregulating oncogenic signaling pathways such as NF-kB and COX-2 .

Table 1: Summary of Anticancer Activities of Piperidine Derivatives

CompoundCell Line TestedMechanism of ActionIC50 (µM)
Compound AFaDu (hypopharyngeal)Apoptosis induction5.0
Compound BH441 (lung cancer)Cell cycle arrest10.0
This compoundVariousUnknownTBD

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial properties. Compounds bearing this moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The incorporation of the chloroethanone group may enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound CSalmonella typhi32 µg/mL
Compound DBacillus subtilis16 µg/mL
This compoundTBDTBD

Acetylcholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE). Piperidine derivatives have been identified as potential AChE inhibitors, which is significant for therapeutic strategies against Alzheimer’s disease. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

Study on Anticancer Properties

In a recent study, a series of piperidine derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that modifications on the piperidine ring significantly influenced their cytotoxicity profiles. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting that structural optimization can enhance anticancer efficacy .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial activities of several synthesized piperidine derivatives, including this compound. The results revealed that while some derivatives showed promising activity against gram-positive bacteria, others were more effective against gram-negative strains. This highlights the importance of structural variations in determining antimicrobial potency .

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